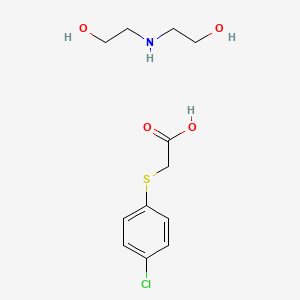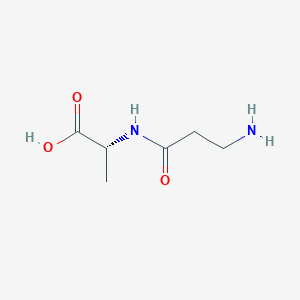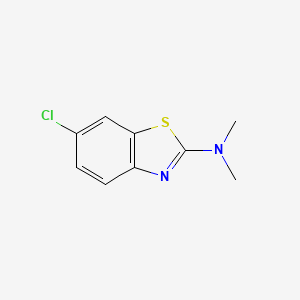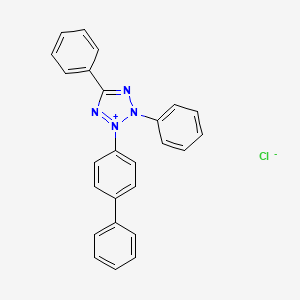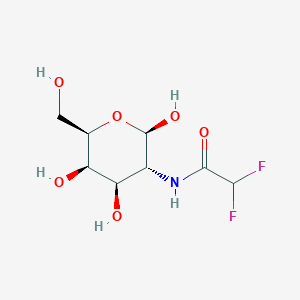
5-Fluoro-2-hydroxy-n-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydroxy-n-phenylbenzamide is a fluorinated aromatic compound with the molecular formula C13H10FNO2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-n-phenylbenzamide typically involves the introduction of a fluorine atom into the benzamide structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into a pre-formed benzamide compound. The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-hydroxy-n-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydroxy-n-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydroxy-n-phenylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, further enhancing its binding affinity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-hydroxy-n-phenylbenzamide
- 5-Fluoro-2-hydroxybenzoic acid
- 5-Fluoro-2-hydroxy-n-methylbenzamide
Uniqueness
5-Fluoro-2-hydroxy-n-phenylbenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a compound of significant interest in both academic and industrial research.
Propiedades
Fórmula molecular |
C13H10FNO2 |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
5-fluoro-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10FNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
Clave InChI |
HMRAVDBVQPMMAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


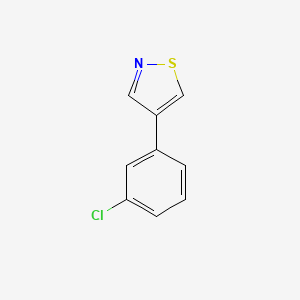
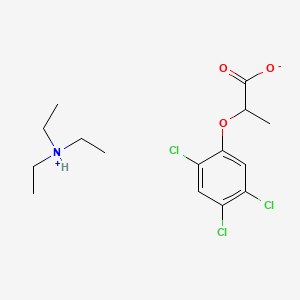

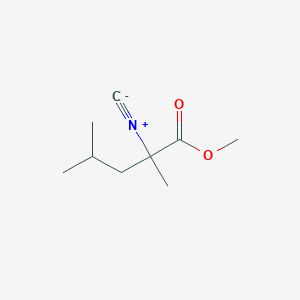
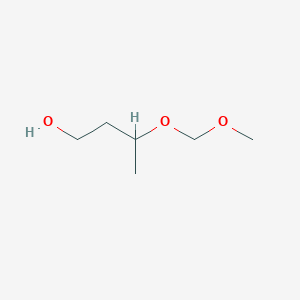
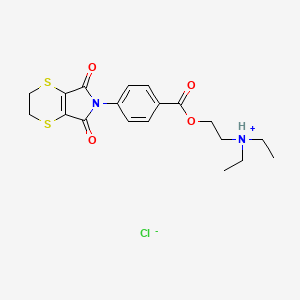
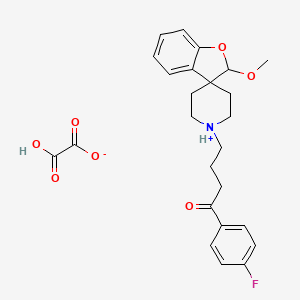
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
